molecular formula C21H20N4O4S2 B2867064 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392300-96-8

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2867064
CAS No.: 392300-96-8
M. Wt: 456.54
InChI Key: ZJLOWYMMJRWBTO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Key structural features include:

  • 1,3,4-Thiadiazole ring: A five-membered ring with two nitrogen and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design .
  • 2,4-Dimethoxybenzamide: A substituted benzamide group contributing to solubility and target affinity through hydrogen bonding .
  • Condensation of hydrazides with carbon disulfide to form thiadiazole-thione intermediates .
  • Nucleophilic substitution or coupling reactions to introduce thioether or acetamide groups .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-14-7-8-15(17(11-14)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-16(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOWYMMJRWBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 452.58 g/mol. Its structure includes:

  • Indole moiety : Known for various biological activities.
  • Thiadiazole ring : Associated with anticancer properties.
  • Dimethoxybenzamide group : Enhances the compound's lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • Cell Line Studies :
    • HepG2 (liver cancer) and A549 (lung cancer) cell lines were tested, showing IC50 values of 4.37 ± 0.7 µg/mL and 8.03 ± 0.5 µg/mL respectively .
    • A structure–activity relationship study revealed that modifications to the thiadiazole ring significantly affect cytotoxic efficacy against various cancer cell lines .
  • Mechanisms of Action :
    • The compound appears to inhibit DNA and RNA synthesis without affecting protein synthesis, which is critical in cancer cell proliferation .
    • It may also act as an inhibitor of casein kinase 2 (CK2), leading to decreased cell proliferation and increased apoptosis in cancer cells.
  • Apoptosis Induction :
    • FACS analysis indicated that treatment with this compound induces apoptosis in cancer cells without causing cell cycle arrest .

Neuropharmacological Potential

In addition to its anticancer properties, this compound may also exhibit neuroprotective effects:

  • Cholinesterase Inhibition :
    • Preliminary studies suggest that derivatives of thiadiazoles can potentiate cholinergic neurotransmission, making them potential candidates for Alzheimer's disease treatment .
    • Some tested compounds showed superior activity compared to donepezil (IC50 = 0.6 ± 0.05 µM), indicating strong anticholinesterase activity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other thiadiazole derivatives:

Compound NameTarget Cell LinesIC50 Values (µg/mL)Mechanism of ActionReferences
N-(5...dimethoxybenzamideHepG2, A5494.37 ± 0.7, 8.03 ± 0.5DNA/RNA synthesis inhibition ,
Thiadiazole Derivative AMCF-7 (breast), A5490.28, 0.52Tubulin interaction
Thiadiazole Derivative BSK-MEL-24.27Apoptosis induction

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in treating various cancers:

  • In Vitro Studies :
    • A comprehensive review indicated that multiple derivatives exhibited significant cytotoxicity against a wide range of human cancer cell lines .
    • Specific focus on the interactions between these compounds and key kinases involved in tumorigenesis has been noted as a promising area for further investigation .
  • In Vivo Studies :
    • Animal models have shown that certain thiadiazole derivatives can reduce tumor size significantly when administered at therapeutic doses .

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1):

Compound ID/Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Functional Groups Source
Target Compound R1: Indolin-1-yl; R2: 2,4-dimethoxybenzamide Not reported Not reported Thiadiazole, indole, methoxybenzamide -
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) R1: 4-Chlorobenzyl; R2: phenoxyacetamide 138–140 82 Chlorobenzyl, phenoxy
5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) R1: Methylthio; R2: 2-methoxyphenoxy 135–136 72 Methylthio, methoxyphenoxy
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) R1: Ethyl; R2: p-tolylamino Not reported Not reported Dual thiadiazole, tolylamino
5c (N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide) R1: 4-Methylbenzyl; R2: thiadiazinan 169–171 67 Thiadiazine-thione, methylbenzyl

Key Observations :

  • The target compound’s indolin-1-yl group distinguishes it from analogs with chlorobenzyl (5j) or methylbenzyl (5c) substituents. Indole derivatives often exhibit enhanced DNA intercalation or kinase inhibition compared to simpler aryl groups .
  • The 2,4-dimethoxybenzamide moiety may improve solubility over non-polar substituents (e.g., methylthio in 5k) but could reduce membrane permeability compared to alkyl chains (e.g., ethyl in 4y) .
Anticancer Activity:
  • Compound 4y : Demonstrated potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC50: 0.034 ± 0.008 mmol L⁻¹) cells, surpassing cisplatin in efficacy. Its dual thiadiazole structure likely enhances topoisomerase inhibition .
  • Indole-based analogs (e.g., ): Exhibited anticancer activity via tubulin polymerization inhibition, suggesting the target compound’s indolin-1-yl group may confer similar mechanisms .
Antimicrobial Activity:
  • Compound 5c : Showed moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), attributed to its thiadiazine-thione moiety disrupting cell wall synthesis . The target compound’s benzamide group may offer broader-spectrum activity if optimized.
Acetylcholinesterase (AChE) Inhibition:
  • Piperidine-linked thiadiazoles (): Achieved IC50 values of 1.2–4.8 µM against AChE, with electron-withdrawing groups enhancing activity. The target compound’s methoxy groups could similarly modulate enzyme interaction .

Computational and Structural Insights

  • Molecular docking : Indole-containing thiadiazoles (e.g., ) show strong binding to ATP-binding pockets in kinases (e.g., EGFR), driven by hydrophobic and hydrogen-bonding interactions .
  • QSAR studies : Methoxy groups in benzamide derivatives correlate with improved logP values (∼2.5–3.0) and moderate bioavailability, though steric hindrance may limit target engagement .

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